5-chloro-N-(3,4-dimethoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and various substituents such as chloro, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boronic acid derivative, and appropriate reaction conditions such as temperature and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.
Scientific Research Applications
5-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in pharmaceuticals and agrochemicals.
Benzofuran Derivatives: Compounds containing the benzofuran core, which have various applications in medicinal chemistry and materials science.
Uniqueness
5-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of multiple functional groups allows for diverse chemical reactivity and the possibility of fine-tuning its properties for specific applications.
Properties
Molecular Formula |
C24H21ClN2O4 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
5-chloro-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H21ClN2O4/c1-15-18-13-17(25)8-10-19(18)31-23(15)24(28)27(22-6-4-5-11-26-22)14-16-7-9-20(29-2)21(12-16)30-3/h4-13H,14H2,1-3H3 |
InChI Key |
TVBJQAPXXNIXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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